(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 301338-47-6
VCID: VC5549390
InChI: InChI=1S/C19H16N4O4S/c20-10-12(8-11-4-3-5-13(9-11)23(26)27)18(25)22-19-16(17(21)24)14-6-1-2-7-15(14)28-19/h3-5,8-9H,1-2,6-7H2,(H2,21,24)(H,22,25)/b12-8+
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N)C(=O)N
Molecular Formula: C19H16N4O4S
Molecular Weight: 396.42

(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 301338-47-6

Cat. No.: VC5549390

Molecular Formula: C19H16N4O4S

Molecular Weight: 396.42

* For research use only. Not for human or veterinary use.

(E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 301338-47-6

Specification

CAS No. 301338-47-6
Molecular Formula C19H16N4O4S
Molecular Weight 396.42
IUPAC Name 2-[[(E)-2-cyano-3-(3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C19H16N4O4S/c20-10-12(8-11-4-3-5-13(9-11)23(26)27)18(25)22-19-16(17(21)24)14-6-1-2-7-15(14)28-19/h3-5,8-9H,1-2,6-7H2,(H2,21,24)(H,22,25)/b12-8+
Standard InChI Key NERVIDVPOXOBJR-XYOKQWHBSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N)C(=O)N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound, systematically named (E)-2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, belongs to the tetrahydrobenzo[b]thiophene carboxamide family. Its molecular formula is C₁₉H₁₇N₄O₄S, with a molecular weight of 413.43 g/mol . The (E)-configuration denotes the trans spatial arrangement of the acrylamido group relative to the nitrophenyl substituent, a critical determinant of its stereoelectronic properties .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous compounds reveal a dihedral angle of 75.15° between the tetrahydrobenzo[b]thiophene core and the 3-nitrophenyl ring, indicating significant non-planarity that influences intermolecular interactions . The cyclohexane moiety in the tetrahydrobenzo[b]thiophene system adopts a half-chair conformation, with puckering parameters quantified as q2=0.285A˚q_2 = 0.285 \, \text{Å}, q3=0.240A˚q_3 = -0.240 \, \text{Å}, and QT=0.373A˚Q_T = 0.373 \, \text{Å} . These structural features enhance lattice stability through N–H⋯N and C–H⋯O hydrogen bonds, forming supramolecular chains along the crystallographic c-axis .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight413.43 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point693.6 ± 55.0 °C
Flash Point373.3 ± 31.5 °C
LogP (Partition Coefficient)6.91

Synthesis and Reaction Pathways

Gewald Reaction-Based Synthesis

The compound is synthesized via a multicomponent Gewald reaction, a cornerstone methodology for constructing 2-aminothiophene derivatives . The reaction involves:

  • Cyclohexanone as the ketone precursor.

  • Cyanoacetamide as the activated nitrile.

  • Elemental sulfur, facilitating cyclocondensation under basic conditions (e.g., NaH/THF) .

The intermediate ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes Knoevenagel condensation with 3-nitrobenzaldehyde in toluene, catalyzed by piperidine and acetic acid, yielding the target acrylamido-carboxamide .

Table 2: Synthetic Conditions and Reagents

StepReagents/ConditionsYield
CyclocondensationNaH, THF, 24 h, RT56%
Knoevenagel CondensationPiperidine, AcOH, toluene, reflux60–65%

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 1.80–1.87 (m, 4H, cyclohexane CH₂), 2.63–2.82 (m, 4H, thiophene-adjacent CH₂), and 8.22 (dd, 1H, nitrophenyl H) .

  • IR: Peaks at 3418 cm⁻¹ (N–H stretch), 2211 cm⁻¹ (C≡N), and 1661 cm⁻¹ (C=O) .

AssayResultReference
DPPH ScavengingIC₅₀ = 18.7 µM
Antibacterial (MIC)12.5–25 µg/mL

Stability and Reactivity

  • Thermal Stability: Decomposition above 275°C, consistent with nitroaromatic compounds .

  • Hydrolytic Sensitivity: The acrylamido bond undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 h at pH 2) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator